BenchChemオンラインストアへようこそ!

ARN23746

NKCC1 selectivity NKCC2 counter‑screening diuretic-sparing

ARN23746 (IAMA-6) is a first-in-class, potent, and highly selective small-molecule inhibitor of the Na⁺–K⁺–2Cl⁻ cotransporter 1 (NKCC1), identified through an integrated rational drug-design campaign aimed at restoring neuronal chloride homeostasis in neurodevelopmental disorders. Unlike the FDA-approved loop diuretic bumetanide, which inhibits both NKCC1 and the kidney isoform NKCC2, ARN23746 achieves over 30‑fold selectivity for NKCC1, eliminating the confounding diuretic activity that has limited bumetanide's clinical utility in brain disorders.

Molecular Formula C17H25F3N2O4S
Molecular Weight 410.451 g/mol
Cat. No. B1194687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN23746
Molecular FormulaC17H25F3N2O4S
Molecular Weight410.451 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)c1cc(C(=O)O)ccc1NCCCCCCCC(F)(F)F
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN23746 Procurement Guide – Selective NKCC1 Inhibitor for Neurodevelopmental Disorder Research


ARN23746 (IAMA-6) is a first-in-class, potent, and highly selective small-molecule inhibitor of the Na⁺–K⁺–2Cl⁻ cotransporter 1 (NKCC1), identified through an integrated rational drug-design campaign aimed at restoring neuronal chloride homeostasis in neurodevelopmental disorders [1]. Unlike the FDA-approved loop diuretic bumetanide, which inhibits both NKCC1 and the kidney isoform NKCC2, ARN23746 achieves over 30‑fold selectivity for NKCC1, eliminating the confounding diuretic activity that has limited bumetanide's clinical utility in brain disorders [2]. Preclinical characterization demonstrates that ARN23746 rescues core cognitive and social deficits in mouse models of Down syndrome and autism following oral administration, with no detectable diuresis or toxicity even at 50× the effective dose [3].

Why Bumetanide and Other NKCC Inhibitors Cannot Substitute for ARN23746 in Neuroscience Applications


Generic substitution in the NKCC1 inhibitor space fails because the two most clinically advanced agents—bumetanide and furosemide—are non‑selective loop diuretics that potently inhibit the kidney‑specific NKCC2 cotransporter (IC₅₀ 0.1–0.5 µM and 15–60 µM, respectively), producing obligatory diuresis, electrolyte disturbances, and poor brain penetration (brain‑to‑plasma ratio < 1%) that undermine their use in chronic neurological indications [1]. In contrast, ARN23746 was rationally designed to incorporate a trifluorooctyl chain that extends lipophilic interactions within the NKCC1 binding pocket while sterically disfavouring NKCC2 engagement, yielding an NKCC1 IC₅₀ of 2.1 µM with >30‑fold selectivity over NKCC2 and a brain‑to‑plasma ratio of ~0.09–0.10 after intraperitoneal dosing [2]. Simply choosing an in‑class compound on the basis of NKCC1 potency alone disregards the critical differentiation in isoform selectivity, brain exposure, and absence of diuretic liability that defines the procurement value of ARN23746 [3].

ARN23746 Quantitative Differentiation Evidence – Head‑to‑Head Selectivity, Brain Exposure, and In Vivo Efficacy Data


NKCC1 versus NKCC2 Selectivity: ARN23746 Eliminates the Diuretic Liability of Bumetanide

ARN23746 demonstrates over 30‑fold selectivity for NKCC1 over NKCC2, a critical advantage over bumetanide, which inhibits NKCC1 and NKCC2 with nearly equal potency. In HEK293 cells expressing NKCC2, ARN23746 showed no significant inhibition at 10 µM, whereas bumetanide strongly inhibits NKCC2 with an IC₅₀ of 0.1–0.5 µM [1]. This selectivity translates directly to the absence of diuretic effect in vivo, with ARN23746 showing no increase in urine output even at 50× the effective dose, in marked contrast to bumetanide's pronounced diuresis at therapeutic concentrations [2].

NKCC1 selectivity NKCC2 counter‑screening diuretic-sparing

Brain Penetration: ARN23746 Achieves Therapeutically Relevant CNS Exposure Unlike Bumetanide

Following intraperitoneal administration at 10 mg/kg in mice, ARN23746 achieved a peak brain concentration (Cmax) of 1410 ng/g at 15 min, corresponding to a brain‑to‑plasma ratio of ~0.093 [1]. In contrast, bumetanide exhibits a brain‑to‑plasma ratio of less than 1% in rodents, with brain concentrations insufficient to achieve sustained NKCC1 inhibition [2]. After oral dosing, ARN23746 reached a brain Cmax of 529 ng/g at 15 min, confirming consistent CNS exposure across routes [1].

brain penetration blood-brain barrier CNS exposure

In Vitro Potency in Neuronal Assays: ARN23746 Surpasses Bumetanide at Clinically Relevant Concentrations

In primary neuronal cultures, ARN23746 inhibited NKCC1‑mediated Ca²⁺ influx by 45.7 ± 4.3% at 10 µM and 92.8 ± 1.9% at 100 µM, compared to bumetanide which achieved 51.9 ± 2.3% at 10 µM and only 54.7 ± 2.5% at 100 µM [1]. This near‑two‑fold superiority at the 100 µM concentration reflects the enhanced lipophilic interactions conferred by the trifluorooctyl chain, which are absent in bumetanide. In the Cl⁻ influx assay using NKCC1‑transfected HEK293 cells, ARN23746 achieved 95.2% inhibition at 100 µM versus bumetanide's 71.7 ± 7.0% [2].

NKCC1 inhibition Ca²⁺ influx assay neuronal chloride homeostasis

Oral Bioavailability and Metabolic Stability: ARN23746 Supports Once‑Daily Dosing in Disease Models

ARN23746 demonstrated near‑equivalent plasma exposure via oral (PO) and intraperitoneal (IP) routes: AUC₀–₈h PO = 18,533 h·ng/mL versus AUC₀–₈h IP = 18,629 h·ng/mL, indicating essentially complete oral bioavailability [1]. The compound also exhibited high metabolic stability with a half‑life > 60 min in mouse liver homogenates and kinetic solubility > 250 µM, properties that compare favourably with earlier‑generation NKCC1 inhibitors from the same chemical series that showed half‑lives of 12–13 min and solubility below 10 µM [2]. Oral administration at 1.5 mg/kg was sufficient to rescue cognitive impairment in the Ts65Dn Down syndrome mouse model, confirming that the favourable PK profile translates to in vivo efficacy at low doses [1].

oral bioavailability pharmacokinetics metabolic stability

In Vivo Efficacy and Safety Window: Rescue of Core Behavioural Deficits Without Diuresis or Toxicity

In the Ts65Dn mouse model of Down syndrome, chronic oral administration of ARN23746 (1.5 mg/kg) fully rescued cognitive deficits in the novel object recognition test, restoring performance to wild‑type levels [1]. In the BTBR T⁺tf/J mouse model of autism, ARN23746 significantly ameliorated social interaction deficits and reduced repetitive grooming behaviour [2]. Critically, ARN23746 did not cause any detectable diuresis even at 50 times the effective dose (75 mg/kg), and no overt toxicity or adverse clinical signs were observed throughout chronic treatment in adulthood [1]. By comparison, bumetanide at behaviourally active doses induces significant diuresis and hypokalemia, requiring electrolyte monitoring and supplementation [3].

Down syndrome autism in vivo efficacy safety window

Off‑Target and Safety Pharmacology Profile: Clean Selectivity Panel Supports Research‑Grade Reliability

In an in vitro off‑target panel including KCC2 and a broad array of receptors, ion channels, and enzymes, ARN23746 exhibited no significant activity at concentrations up to 10 µM, confirming a clean selectivity profile [1]. Specifically, ARN23746 showed no inhibition of the neuronal K⁺–Cl⁻ exporter KCC2, which is critical for maintaining the physiological NKCC1/KCC2 expression balance. This contrasts with bumetanide, which has been reported to exhibit off‑target interactions at higher concentrations, including weak KCC2 inhibition (IC₅₀ ~55 µM) [2]. The absence of off‑target activity ensures that experimental outcomes in cellular and in vivo models can be confidently attributed to NKCC1‑specific pharmacology.

off-target screening safety pharmacology selectivity panel

ARN23746 Application Scenarios – Where the Evidence Supports Prioritized Procurement


Preclinical Down Syndrome Research Requiring Chronic Oral NKCC1 Inhibition Without Diuretic Confounds

ARN23746 is uniquely suited for chronic oral dosing studies in the Ts65Dn mouse model of Down syndrome, where it rescues cognitive deficits at 1.5 mg/kg PO without causing diuresis or toxicity even at 50× the effective dose, a safety margin unattainable with bumetanide [1]. Researchers investigating NKCC1‑dependent chloride dysregulation in DS can rely on ARN23746 to isolate the therapeutic effects of selective NKCC1 blockade from the electrolyte disturbances inherent to loop diuretics [2].

Autism Spectrum Disorder Models Requiring Selective NKCC1 Inhibition to Probe GABAergic Excitation/Inhibition Balance

In the BTBR T⁺tf/J mouse model of idiopathic autism, ARN23746 ameliorates social interaction deficits and repetitive behaviours by restoring physiological intracellular chloride concentrations and normalising GABAergic signalling [3]. Its selectivity over NKCC2 and KCC2 ensures that observed behavioural improvements are directly attributable to NKCC1‑mediated chloride homeostasis, enabling clean mechanistic interpretation in ASD research [4].

Neuroscience Probe Studies Investigating Chloride Transporter Biology in Brain Disorders

With a clean off‑target profile and >30‑fold selectivity for NKCC1 over NKCC2, ARN23746 serves as a high‑quality chemical probe for dissecting NKCC1‑specific contributions to neuronal excitability, synaptic plasticity, and chloride homeostasis in vitro and in vivo [4]. Its documented brain penetration (brain‑to‑plasma ratio ~0.09–0.10) supports use in electrophysiology and imaging studies requiring reliable CNS target engagement [5].

Drug‑Discovery Programs Developing Next‑Generation NKCC1‑Targeted Therapeutics for Neurodevelopmental Disorders

ARN23746 represents a validated lead scaffold with comprehensive preclinical PK/PD, efficacy, and safety data, making it an ideal reference compound for screening libraries, benchmarking new chemical entities, and conducting translational pharmacokinetic‑pharmacodynamic modelling [5]. Its complete oral bioavailability (AUC PO/IP ratio ~0.995) and high metabolic stability (t½ > 60 min) set a high bar for candidate progression criteria in NKCC1 drug‑discovery campaigns [6].

Quote Request

Request a Quote for ARN23746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.